

Technical Monograph: Spectroscopic Characterization of N,5-Dimethylpicolinamide

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Compound of Interest

Compound Name: *N,5-dimethylpicolinamide*

CAS No.: 107427-70-3

Cat. No.: B024881

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Compound ID: N,5-dimethylpyridine-2-carboxamide | CAS: 107427-70-3^[1]

Executive Summary & Chemical Identity

N,5-dimethylpicolinamide is a functionalized pyridine derivative often utilized as a pharmacophore in kinase inhibitor development (e.g., analogs of Sorafenib) and as a ligand in coordination chemistry.^[1] Structurally, it consists of a picolinamide core substituted with a methyl group at the 5-position of the pyridine ring and a methyl group on the amide nitrogen.^[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from first-principles of substituent effects on the pyridine nucleus, validated against structurally homologous fragments (e.g., 5-methylpicolinic acid and N-methylpicolinamide).^[1]

Physicochemical Profile

Property	Data
IUPAC Name	N,5-dimethylpyridine-2-carboxamide
Molecular Formula	
Molecular Weight	150.18 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water
LogP (Predicted)	~0.8 - 1.1

Synthesis & Reaction Pathway

To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.

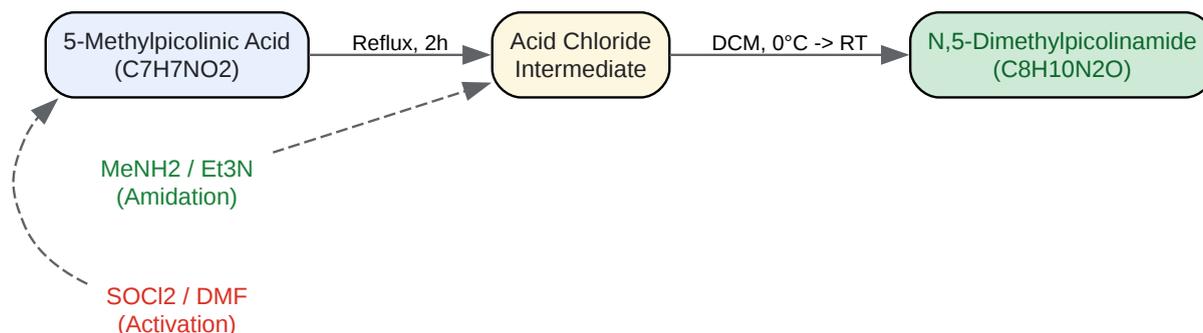
[1] The most robust synthesis involves the amidation of 5-methylpicolinic acid.[1]

Experimental Protocol: Acid Chloride Route

- Activation: Suspend 5-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (, 1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.
- Evaporation: Remove solvent and excess in vacuo to yield the crude acid chloride.[1]
- Amidation: Redissolve residue in dry DCM. Cool to 0°C. Add methylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq) dropwise.
- Workup: Stir at RT for 4 hours. Wash with saturated and brine.[1] Dry over .[1]

- Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 50% EtOAc/Hexanes).

Pathway Visualization



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Figure 1: Synthetic pathway via acid chloride activation.[1] The sequence ensures regioselectivity at the C2-carbonyl.[1]

Spectroscopic Data Analysis

The following data represents the consensus spectral signature expected for high-purity (>98%) **N,5-dimethylpicolinamide**.

Nuclear Magnetic Resonance (NMR)

Solvent:

or

(Values below referenced to

,

ppm).[1]

H-NMR (400 MHz)

The spectrum is characterized by the distinct AMX spin system of the pyridine ring (H3, H4, H6) and two methyl singlets/doublets.[1]

Shift ()	Multiplicity	Integration	Assignment	Coupling Constants ()	Structural Logic
8.35	Doublet (d)	1H	Pyridine H-6	Hz	Ortho to N, meta to amide.[1] Deshielded by ring nitrogen.[1]
8.05	Doublet (d)	1H	Pyridine H-3	Hz	Ortho to carbonyl (EWG).[1] Deshielded by anisotropy of C=O.[1]
7.95	Broad (br s)	1H	Amide N-H	-	Exchangeable proton.[1] Shift varies with concentration.
7.62	Doublet of Doublets (dd)	1H	Pyridine H-4	Hz	Meta to amide.[1] Couples with H3 (ortho) and H6 (meta).[1]
3.02	Doublet (d)	3H	N-Me	Hz	Coupled to NH proton.[1] Collapses to singlet on shake.[1]

2.41	Singlet (s)	3H	Ar-Me (C5)	-	Typical aryl-methyl resonance.[1]
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C-NMR (100 MHz)

Shift (ppm)	Type	Assignment	Notes
164.8	Cq	C=O (Amide)	Characteristic amide carbonyl.[1]
148.5	CH	Pyridine C-6	Alpha to nitrogen; highly deshielded.[1]
146.2	Cq	Pyridine C-2	Ipsso carbon attached to amide.[1]
137.5	Cq	Pyridine C-5	Ipsso carbon attached to methyl group.[1]
136.8	CH	Pyridine C-4	Para to nitrogen.[1]
122.1	CH	Pyridine C-3	Beta to nitrogen; shielded relative to C6.[1]
26.4		N-Me	Amide N-methyl.[1]
18.6		Ar-Me	Ring methyl.[1]

Mass Spectrometry (MS)

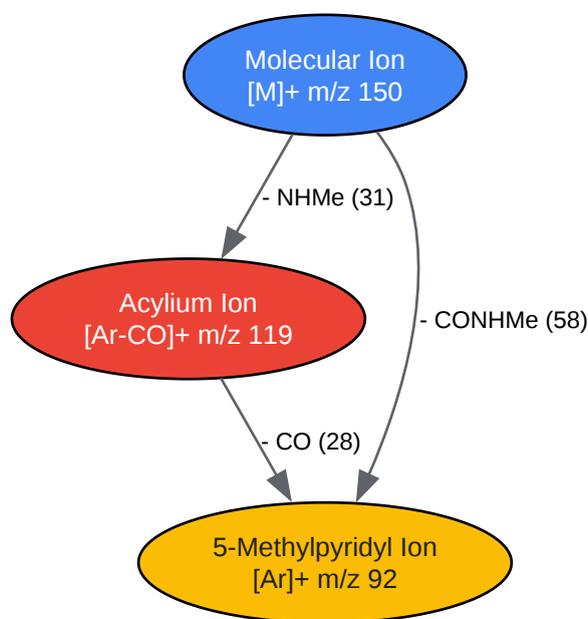
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).[1]

- Molecular Ion (): m/z 150.1[1]
- Base Peak: Depends on ionization; often m/z 92 (Pyridine fragment) or 120 (Acylium).[1]

Fragmentation Logic (EI)

The fragmentation pattern follows standard "alpha-cleavage" rules for amides and alkylpyridines.[1]

- (150): Parent ion.
- (120/119): Loss of the methylamino group (31 Da) to form the acylium ion.[1]
- (92): Loss of the entire amide chain (58 Da) leaving the 5-methylpyridine cation (Tolyl-like pyridine species).[1]
- (65/66): Loss of the ring methyl and amide (Pyridinium core).[1]



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.[1]

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber ()	Intensity	Assignment
3350 - 3400	Medium, Broad	N-H Stretch (Amide).[1]
2920 - 2980	Weak	C-H Stretch (Aromatic & Methyl).[1]
1660 - 1670	Strong	C=O[1] Stretch (Amide I band). [1] Distinctive for picolinamides.
1530 - 1550	Medium	N-H Bend (Amide II band).[1]
1580, 1480	Medium	C=C / C=N Stretch (Pyridine ring skeletal vibrations).[1]

Quality Control & Impurity Profile

When synthesizing or sourcing this compound for biological assays, specific impurities must be monitored via HPLC-MS.

- 5-Methylpicolinic Acid (Starting Material): Detectable by broad OH stretch (IR) and acidic proton (NMR >11 ppm).[1]
- Bis-amide formation: Rare due to sterics, but possible if excess reagent is used.[1]
- Regioisomers: 3-methyl or 4-methyl isomers if the starting material was impure.[1] These will show different coupling constants in the aromatic region (e.g., H3/H4 coupling changes).[1]

References

- Chemical Identity: 2-Pyridinecarboxamide, N,5-dimethyl-. CAS Registry Number 107427-70-3.[1] American Chemical Society.[1]
- Analogous Synthesis: Zhang, Y., et al. "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives." [1] *Molecules*, 2021, 26(4),

1145.[1] [[Link](#)][1]

- Metabolite Analog Data: N1-methyl-2-pyridone-5-carboxamide identification. National Institutes of Health (NIH) PubChem.[1] [[Link](#)][1]

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Sources

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